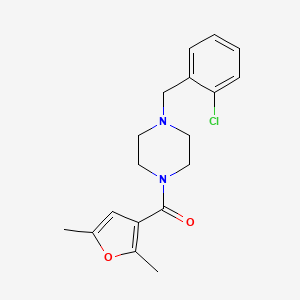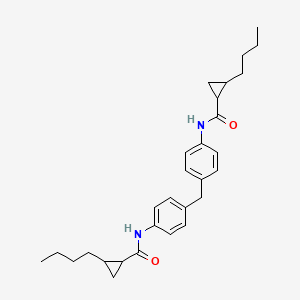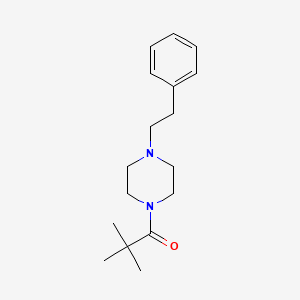
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine, also known as DPI-3290, is a piperazine derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of certain receptors in the brain, leading to its potential use in treating various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. The compound has been shown to selectively bind to certain receptors, leading to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine can have a range of biochemical and physiological effects, depending on the specific receptors that it interacts with. These effects may include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is its selectivity for certain receptors, which allows for more targeted research and potential therapeutic applications. However, the compound's limited solubility in aqueous solutions can make it difficult to use in certain experiments, and its high cost may also be a limiting factor.
Orientations Futures
There are several potential future directions for research involving 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the compound's potential use in the treatment of addiction, particularly for drugs such as cocaine and opioids. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications for various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with 2-phenylethylamine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, in an organic solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)16(20)19-13-11-18(12-14-19)10-9-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKALFLNOWTIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

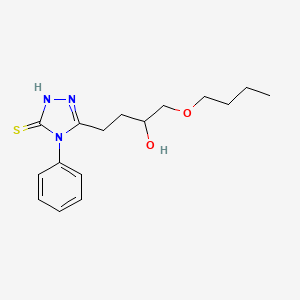
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
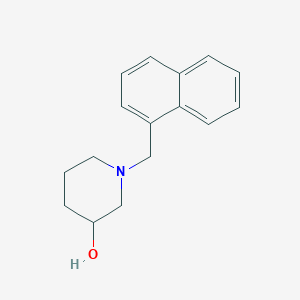

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
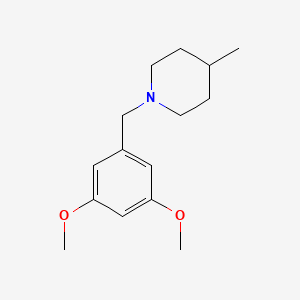
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
